molecular formula C28H38O6 B1233567 Stigmatellin X

Stigmatellin X

Cat. No. B1233567
M. Wt: 470.6 g/mol
InChI Key: BPELVOOPJCBAGM-GEJNJBTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmatellin X is a member of chromones.

Scientific Research Applications

Biosynthesis and Structure

  • Biosynthesis of Stigmatellin : Stigmatellin X is formed by an unusual bacterial modular type I polyketide synthase (PKS) in the myxobacterium Stigmatella aurantiaca. This process involves an iterative use of one module of the PKS and an unusual transacylation process. The biosynthesis is unique, with each module of StiA–J encoded on a separate gene, which is atypical for PKS type I systems (Gaitatzis et al., 2002).
  • Molecular Structure Analysis : Detailed molecular structure analysis and synthesis have been conducted to understand Stigmatellin X's composition and properties. This includes the first highly diastereo- and enantioselective total synthesis, providing insights into its molecular complexity (Enders et al., 2000).

Biological Function and Inhibition Properties

  • Inhibition of Photosynthetic Electron Transport : Stigmatellin X is a potent inhibitor of photosynthetic electron transport, affecting two different sites in the photosynthetic electron-transport chain. This includes inhibition at the reducing side of Photosystem II and the cytochrome b6f complex, demonstrating its significant impact on photosynthesis processes (Oettmeier et al., 1985).
  • Impact on Cytochrome Complexes : It affects both hemes of cytochrome b in cytochrome bc1/b6f-complexes, altering their overall conformation. This highlights its role in modifying the function of crucial components in the respiratory and photosynthetic pathways (Hauska et al., 1989).

Molecular Interactions and Effects

  • Interaction with Rieske Iron-Sulfur Center : Studies show that Stigmatellin X alters the electron paramagnetic resonance (EPR) spectrum of the Rieske iron-sulfur center, a key component in the plastoquinol-plastocyanin oxidoreductase complex. This interaction is critical for understanding its inhibitory mechanisms (Malkin, 1986).
  • Modulation of Mitochondrial Function : Research indicates that Stigmatellin X can modulate mitochondrial function, particularly affecting iron-sulfur protein in the oxidized cytochrome bc1 complex. This provides valuable insights into its role in cellular energy metabolism (Gurung et al., 2008).

Miscellaneous Applications and Insights

  • Identification of Novel Derivatives : Studies have led to the identification of novel stigmatellin derivatives, enhancing our understanding of its biosynthetic pathways and potential variations (Okoth et al., 2022).
  • Understanding of Regulatory Mechanisms in Myxobacteria : Research has identified regulatory elements in myxobacteria related to stigmatellin production, providing insights into the genetic and biochemical pathways in these organisms (Rachid et al., 2006).

properties

Product Name

Stigmatellin X

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-5,7-dihydroxy-3-methylchromen-4-one

InChI

InChI=1S/C28H38O6/c1-8-17(2)11-9-10-12-23(32-6)20(5)28(33-7)18(3)13-14-24-19(4)27(31)26-22(30)15-21(29)16-25(26)34-24/h8-12,15-16,18,20,23,28-30H,13-14H2,1-7H3/b11-9+,12-10+,17-8+/t18-,20+,23-,28-/m0/s1

InChI Key

BPELVOOPJCBAGM-GEJNJBTGSA-N

Isomeric SMILES

C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC

SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC

Canonical SMILES

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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